1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride
Overview
Description
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride is a chemical compound with the molecular formula C7H9NOS.ClH. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts significant reactivity and versatility to the compound .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Thiazole derivatives like voreloxin have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities .
Preparation Methods
The synthesis of 1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethanone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thioethers or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating various diseases.
Comparison with Similar Compounds
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride can be compared with other thiazole derivatives, such as:
4-Acetyl-2,5-dimethyl-thiazole: Similar in structure but lacks the hydrochloride component, affecting its solubility and reactivity.
2,5-Dimethylthiazole: A simpler compound with fewer functional groups, leading to different reactivity and applications.
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-4(9)7-5(2)10-6(3)8-7;/h1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCXMHXUGDEAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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